1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one
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Overview
Description
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is a heterocyclic organic compound with a piperazine ring substituted with a prop-2-enoyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one typically involves the reaction of 1,3,3-trimethylpiperazine with an appropriate acylating agent, such as acryloyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylpiperazine: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.
4-Prop-2-enoylpiperazine: Lacks the three methyl groups, which may affect its steric and electronic properties.
Uniqueness
1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is unique due to the presence of both the prop-2-enoyl group and the three methyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3,3-trimethyl-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-8(13)12-7-6-11(4)9(14)10(12,2)3/h5H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJDSKAOKWACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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